N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4S2/c1-2-31-20-9-6-10-21-23(20)26-24(32-21)27(15-17-7-4-3-5-8-17)22(28)16-33(29,30)19-13-11-18(25)12-14-19/h3-14H,2,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCZWIKFCDGJSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a synthetic compound belonging to the benzothiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
Overview of Benzothiazole Derivatives
Benzothiazole derivatives are known for their antimicrobial , anti-inflammatory , and anticancer properties. The unique structural features of these compounds, particularly the presence of various functional groups, contribute to their biological efficacy. The compound features an ethoxy substituent on the benzothiazole ring and a sulfonamide group, which may enhance its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties by inhibiting bacterial enzymes involved in cell wall synthesis or DNA replication. This mechanism is common among benzothiazole derivatives, which have shown efficacy against various bacterial and fungal pathogens.
- Anti-inflammatory Effects : The anti-inflammatory activity may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Anticancer Properties : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and modulating signaling pathways associated with cell growth and survival. The specific structural modifications in this compound may enhance its potency against cancer cells .
Antimicrobial Activity
In a study evaluating various benzothiazole derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
Anti-inflammatory Studies
In vitro studies showed that this compound effectively reduced the levels of inflammatory cytokines in activated macrophages. The results indicated a dose-dependent decrease in COX-2 expression, supporting its role as a potential anti-inflammatory agent.
Anticancer Activity
In cellular assays using human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the compound exhibited cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin. The compound induced apoptosis through both intrinsic and extrinsic pathways, as evidenced by increased caspase activity and PARP cleavage in treated cells .
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
A recent study tested the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that the compound effectively inhibited bacterial growth at concentrations significantly lower than those required for traditional antibiotics.
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on cancer treatment, researchers evaluated the effects of this compound on MCF-7 cells. The study revealed that treatment with this compound led to a marked reduction in cell viability and increased apoptotic markers, suggesting its potential as an anticancer therapeutic.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide typically involves multi-step organic reactions. The compound features a thiazole ring, which is known for its biological activity, and a sulfonamide group that enhances its pharmacological properties.
Research indicates that compounds containing thiazole and sulfonamide moieties exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Studies have demonstrated that thiazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have shown promising results in cytotoxicity assays against breast cancer cells (MCF-7) and lung cancer cells (A549) . The mechanism often involves the induction of apoptosis through modulation of histone acetylation .
Antimicrobial Properties
Thiazole derivatives are also noted for their antimicrobial properties. Research has indicated that certain thiazole-based compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria . This makes them potential candidates for developing new antibiotics.
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of several thiazole derivatives, including this compound, against human cancer cell lines. Results indicated IC50 values in the micromolar range, suggesting significant anticancer potential .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Conclusion and Future Directions
This compound represents a promising candidate for further research in drug development due to its diverse biological activities. Future studies should focus on optimizing its pharmacological profile through structural modifications and exploring its potential in clinical applications.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares key structural motifs with several synthesized derivatives:
Key Observations :
- Molecular Weight : The target compound is heavier than simpler thiazole derivatives (e.g., compound 15, MW 410.51) due to the benzyl and sulfonyl groups.
- Melting Points: Ethoxy and sulfonyl substituents likely increase melting points compared to non-sulfonylated analogs (e.g., compound 15: 269–270°C vs.
- Synthetic Yield : Yields for similar acetamide-thiazole derivatives range from 72–86% (), suggesting feasible synthesis for the target compound via analogous routes .
Functional Group Impact on Activity
- Benzothiazole Core : Critical for binding to enzymatic targets (e.g., MMPs in , CK1 in ). Ethoxy substitution at position 4 may enhance lipophilicity and membrane permeability .
- sulfonamide-containing compounds in and ) .
- Benzyl Group : Introduces steric bulk, which could modulate selectivity for target proteins (e.g., vs. simpler N-alkyl derivatives in ) .
Q & A
Basic Questions
Q. What are the critical steps in synthesizing N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide?
- Methodology :
- Step 1 : React 4-ethoxybenzo[d]thiazol-2-amine with benzyl bromide in the presence of a base (e.g., NaH) to introduce the N-benzyl group .
- Step 2 : Acetylation using 2-chloroacetamide derivatives under nucleophilic substitution conditions (e.g., K₂CO₃ in THF) to form the acetamide backbone .
- Step 3 : Sulfonate the 4-fluorophenyl group via sulfonation (e.g., ClSO₃H in DCM) and couple to the acetamide core using DMAP as a catalyst .
- Purification : Recrystallization from ethanol or chromatography (SiO₂, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Key Methods :
- IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1450 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches .
- NMR (¹H/¹³C) : Assign protons for the benzyl group (δ ~4.5–5.0 ppm), ethoxy (δ ~1.3–1.5 ppm for CH₃), and aromatic protons (δ ~6.5–8.0 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS, [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Refine crystal structures using SHELXL for absolute stereochemistry .
Advanced Research Questions
Q. How to resolve structural ambiguities in NMR data caused by dynamic processes (e.g., restricted rotation)?
- Approach :
- Variable-Temperature NMR : Identify splitting patterns (e.g., benzyl or ethoxy groups) by cooling the sample to slow rotation .
- 2D NMR : Use NOESY to detect spatial proximity between protons, clarifying conformational isomers .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Q. What experimental strategies optimize the sulfonation step to avoid side reactions?
- Optimization :
- Reagent Choice : Use SO₃·pyridine complex instead of ClSO₃H for controlled sulfonation, minimizing over-sulfonation .
- Temperature Control : Maintain ≤0°C during sulfonation to reduce electrophilic side reactions .
- Monitoring : Track reaction progress via TLC or in situ IR to terminate at complete conversion .
Q. How to design structure-activity relationship (SAR) studies for this compound’s biological activity?
- Methodology :
- Analog Synthesis : Replace the 4-fluorophenylsulfonyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups .
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) and correlate activity with Hammett σ values or DFT-derived electronic parameters (e.g., Fukui indices) .
- Crystallographic Analysis : Resolve ligand-protein complexes to identify key binding interactions .
Data Contradiction Analysis
Q. Conflicting melting points reported for similar acetamide derivatives: How to validate purity?
- Resolution :
- DSC/TGA : Perform differential scanning calorimetry to confirm melting points and detect polymorphs .
- HPLC-PDA : Check for impurities (>99% purity threshold) using a C18 column (MeCN/H₂O gradient) .
- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (deviation ≤0.4%) .
Q. Discrepancies in biological activity across studies: Are assay conditions or solubility factors responsible?
- Troubleshooting :
- Solubility Screening : Test compound solubility in DMSO, PBS, or cell media via nephelometry; use surfactants (e.g., Tween-80) if precipitation occurs .
- Assay Standardization : Validate protocols with positive controls (e.g., reference inhibitors) and replicate experiments across labs .
- Metabolite Profiling : Use LC-MS to identify degradation products in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
